REACTION_CXSMILES
|
[C:1]([CH2:3][C:4]([NH:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[O:5])#[N:2].CO[CH:15](OC)[N:16]([CH3:18])[CH3:17]>>[C:1]([C:3](=[CH:15][N:16]([CH3:18])[CH3:17])[C:4]([NH:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[O:5])#[N:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)NC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(N(C)C)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture volatiles are removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the resultant solid is dissolved in dichloromethane
|
Type
|
ADDITION
|
Details
|
n-hexane is added to the
|
Type
|
CUSTOM
|
Details
|
effluent until crystallization
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the product is collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C(C(=O)NC1=CC=CC=C1)=CN(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([CH2:3][C:4]([NH:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[O:5])#[N:2].CO[CH:15](OC)[N:16]([CH3:18])[CH3:17]>>[C:1]([C:3](=[CH:15][N:16]([CH3:18])[CH3:17])[C:4]([NH:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[O:5])#[N:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)NC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(N(C)C)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture volatiles are removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the resultant solid is dissolved in dichloromethane
|
Type
|
ADDITION
|
Details
|
n-hexane is added to the
|
Type
|
CUSTOM
|
Details
|
effluent until crystallization
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the product is collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C(C(=O)NC1=CC=CC=C1)=CN(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |